N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine
Description
N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine is a complex organic compound with the molecular formula C51H40N2. It is known for its unique structural properties and is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Properties
Molecular Formula |
C51H40N2 |
|---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
2-N,2-N-bis(3-methylphenyl)-7-N,7-N,9,9-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C51H40N2/c1-37-17-15-27-43(33-37)53(44-28-16-18-38(2)34-44)46-30-32-48-47-31-29-45(52(41-23-11-5-12-24-41)42-25-13-6-14-26-42)35-49(47)51(50(48)36-46,39-19-7-3-8-20-39)40-21-9-4-10-22-40/h3-36H,1-2H3 |
InChI Key |
VEHGMVYUZWNCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC3=C(C=C2)C4=C(C3(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C4)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC(=C9)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with aniline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism by which N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine exerts its effects involves its interaction with specific molecular targets and pathways. In optoelectronic applications, it functions as a hole transport material, facilitating the movement of positive charges within the device. This enhances the efficiency and performance of OLEDs and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
N2,N7-Di(naphthalen-1-yl)-N2,N7,9,9-tetraphenyl-9H-fluorene-2,7-diamine: Similar in structure but with different substituents, leading to variations in electronic properties.
2,2′,7,7′-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: Another compound used in optoelectronics, known for its high thermal stability and charge transport properties.
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine: Used in similar applications but with different functional groups, affecting its performance in devices.
Uniqueness
N2,N2,9,9-Tetraphenyl-N7,N7-di-m-tolyl-9H-fluorene-2,7-diamine stands out due to its specific structural configuration, which provides a balance of thermal stability and electronic properties. This makes it particularly suitable for use in high-performance optoelectronic devices .
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